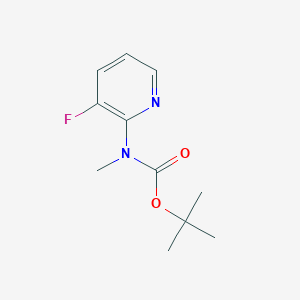![molecular formula C6H6BrN5 B11881642 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Bromo-6-metil-1H-pirazolo[3,4-d]pirimidin-4-amina es un compuesto heterocíclico que pertenece a la familia de las pirazolopirimidinas. Este compuesto es de gran interés en la química medicinal debido a sus potenciales actividades biológicas, incluida su función como inhibidor de la cinasa. La estructura de este compuesto presenta un núcleo de pirazolo[3,4-d]pirimidina con un átomo de bromo en la posición 3 y un grupo metilo en la posición 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 3-Bromo-6-metil-1H-pirazolo[3,4-d]pirimidin-4-amina normalmente implica reacciones de varios pasos que comienzan con precursores fácilmente disponibles. Un método común implica la ciclización de derivados de hidracina apropiados con dicetonas o aldehídos adecuados, seguidos de pasos de bromación y metilación. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, temperaturas elevadas y disolventes específicos para obtener el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 3-Bromo-6-metil-1H-pirazolo[3,4-d]pirimidin-4-amina puede implicar rutas sintéticas optimizadas para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y sistemas automatizados para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-Bromo-6-metil-1H-pirazolo[3,4-d]pirimidin-4-amina puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en la posición 3 se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto se puede oxidar o reducir para formar diferentes derivados, que pueden exhibir distintas actividades biológicas.
Reacciones de ciclización: El núcleo de pirazolo[3,4-d]pirimidina puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes (por ejemplo, hidruro de sodio), agentes oxidantes (por ejemplo, peróxido de hidrógeno) y agentes reductores (por ejemplo, hidruro de litio y aluminio). Las reacciones generalmente se llevan a cabo a temperaturas controladas y bajo atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de pirazolopirimidinas sustituidas, mientras que las reacciones de oxidación y reducción pueden producir diferentes estados de oxidación del compuesto.
Aplicaciones Científicas De Investigación
La 3-Bromo-6-metil-1H-pirazolo[3,4-d]pirimidin-4-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por su potencial como inhibidor de la cinasa, que puede regular varios procesos celulares.
Medicina: Ha demostrado ser prometedor en estudios preclínicos como un posible agente anticancerígeno debido a su capacidad de inhibir las cinasas específicas involucradas en la proliferación de células cancerosas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la 3-Bromo-6-metil-1H-pirazolo[3,4-d]pirimidin-4-amina implica su interacción con objetivos moleculares específicos, como las cinasas. Al unirse al sitio activo de estas enzimas, el compuesto puede inhibir su actividad, lo que lleva a la interrupción de las vías de señalización que son cruciales para el crecimiento y la supervivencia celular. Esta inhibición puede resultar en la inducción de apoptosis en las células cancerosas y la supresión del crecimiento tumoral.
Comparación Con Compuestos Similares
Compuestos similares
4-Aminopirazolo[3,4-d]pirimidina: Este compuesto comparte el mismo núcleo de pirazolopirimidina pero carece de los sustituyentes bromo y metilo.
Derivados de pirazolo[3,4-d]pirimidina: Se han sintetizado y estudiado varios derivados con diferentes sustituyentes en las posiciones 3 y 6 por sus actividades biológicas.
Singularidad
La 3-Bromo-6-metil-1H-pirazolo[3,4-d]pirimidin-4-amina es única debido a la presencia del átomo de bromo en la posición 3 y el grupo metilo en la posición 6, que puede influir significativamente en su actividad biológica y selectividad como inhibidor de la cinasa. Estos sustituyentes pueden mejorar la afinidad de unión del compuesto a objetivos moleculares específicos, convirtiéndolo en un candidato valioso para un mayor desarrollo de fármacos.
Propiedades
Fórmula molecular |
C6H6BrN5 |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
3-bromo-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6BrN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12) |
Clave InChI |
UHLHQIZPZAMWAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NNC(=C2C(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)


![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)

![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)




